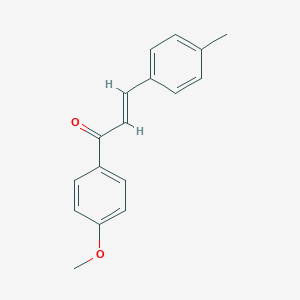
(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Overview
Description
The compound "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential pharmacological properties, including antimicrobial activity .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is an aldol condensation between an aldehyde and a ketone in the presence of a base. The papers provided do not directly describe the synthesis of "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," but similar compounds have been synthesized and characterized using spectroscopic techniques such as FT-IR, UV-visible, and NMR, as well as mass spectrometry . These methods confirm the successful synthesis of the target compounds and provide detailed information about their molecular structures.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often elucidated using single-crystal X-ray diffraction techniques. For instance, a related compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, and its molecular geometry has been calculated using density functional theory (DFT) . The molecular structure is stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the reactive α,β-unsaturated ketone moiety. They can participate in cycloaddition reactions, Michael additions, and serve as precursors for the synthesis of other heterocyclic compounds. The papers do not provide specific reactions for "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," but the general reactivity of chalcones is well-documented in the literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be studied using both experimental and theoretical approaches. DFT calculations are often used to predict vibrational frequencies, molecular electrostatic potential, and frontier molecular orbital energies, which are then compared with experimental data from spectroscopic studies . These analyses provide insights into the electronic structure, reactivity, and stability of the compounds. Additionally, chalcones' solubility, melting points, and crystalline nature can be determined experimentally .
Scientific Research Applications
Antimicrobial Activity : A derivative of this compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one, was studied for its antimicrobial properties. It demonstrated moderate antimicrobial activity against selected pathogens (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Nonlinear Optical Properties : The nonlinear optical properties of two novel chalcone derivatives, including (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, were investigated. They showed significant third-order nonlinear optical properties, making them suitable for applications in optical limiting behavior and laser damage threshold studies (Mathew, Salian, Joe, & Narayana, 2019).
Antioxidant Activity : The compound's derivatives, such as (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, showed promising antioxidant activity, indicating potential in pharmaceutical applications (Sulpizio, Roller, Giester, & Rompel, 2016).
Potential Antiviral Properties : A study evaluated 4′-acetamidechalcones, including N-(4[(2E)-3-(4-methoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide, for their potential interactions with protein targets in SARS-CoV-2. The findings suggest that these compounds could inhibit the virus's interaction with host cells (Almeida-Neto et al., 2020).
Third-Order Nonlinear Optical and Optical Limiting Properties : Chalcone derivatives, including (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, were studied for their third-order nonlinear optical properties. These findings are relevant for developing materials for optical limiting applications in the visible region (Maidur & Patil, 2018).
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYRJCRRHXXQH-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192635 | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
CAS RN |
41564-65-2, 6552-71-2 | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC141835 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



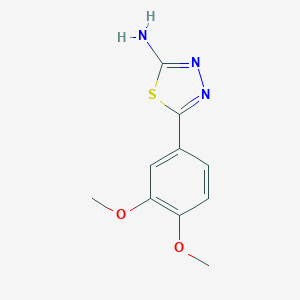
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
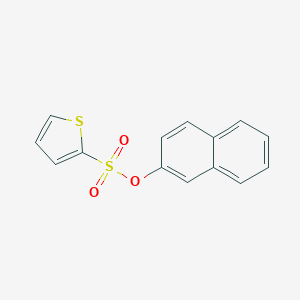
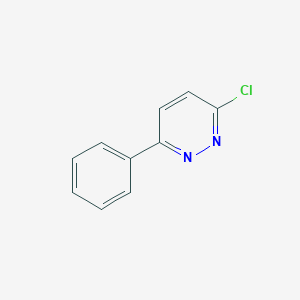
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
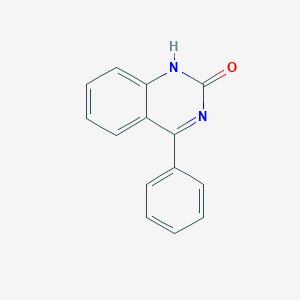
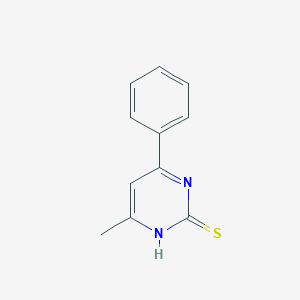
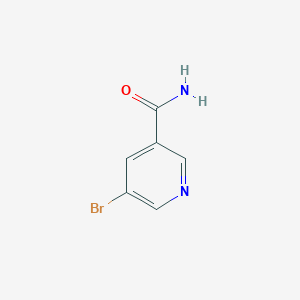
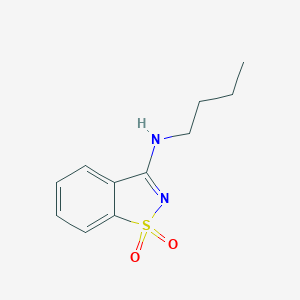


![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)